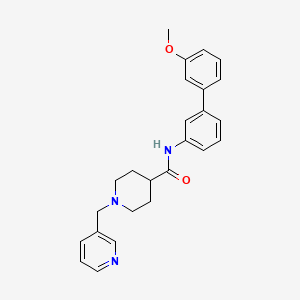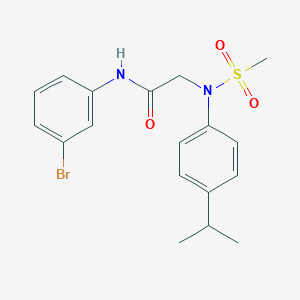![molecular formula C22H22N2O4S B6038134 N-(4-methoxyphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B6038134.png)
N-(4-methoxyphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide, commonly known as MS-PAM, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent allosteric modulator of GABA-A receptors and has shown potential in the treatment of various neurological and psychiatric disorders.
Mécanisme D'action
MS-PAM is a positive allosteric modulator of GABA-A receptors, which are the main inhibitory receptors in the brain. It binds to a specific site on the receptor, known as the benzodiazepine site, and enhances the activity of GABA, leading to increased inhibition of neuronal activity. This results in anxiolytic, sedative, and anticonvulsant effects.
Biochemical and Physiological Effects
MS-PAM has been shown to have potent anxiolytic, sedative, and anticonvulsant effects in animal models. It has also been shown to enhance the efficacy of existing drugs used in the treatment of these disorders. MS-PAM has a long half-life and is well-tolerated in animals, making it a promising candidate for further clinical development.
Avantages Et Limitations Des Expériences En Laboratoire
MS-PAM has several advantages for lab experiments, including its potency, selectivity, and reproducibility. It is also stable and easy to handle, making it suitable for large-scale experiments. However, MS-PAM has some limitations, including its limited solubility in aqueous solutions and its potential for off-target effects.
Orientations Futures
There are several future directions for the study of MS-PAM. One potential area of research is the development of more selective and potent allosteric modulators of GABA-A receptors. Another area of research is the investigation of MS-PAM's potential use in the treatment of drug addiction and withdrawal symptoms. Additionally, further studies are needed to determine the safety and efficacy of MS-PAM in humans.
Méthodes De Synthèse
MS-PAM is synthesized through a multi-step process involving the reaction of 4-methoxybenzylamine with 4-(bromomethyl)-2-methoxyphenol. The resulting intermediate is then reacted with 4-aminobenzoyl chloride in the presence of a base to yield MS-PAM. The synthesis method has been optimized to produce high yields of pure MS-PAM, making it suitable for large-scale production.
Applications De Recherche Scientifique
MS-PAM has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has shown promising results in animal models of anxiety, depression, and epilepsy. MS-PAM has also been shown to enhance the efficacy of existing drugs used in the treatment of these disorders. Additionally, MS-PAM has been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-4-[(N-methylsulfonylanilino)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-28-21-14-12-19(13-15-21)23-22(25)18-10-8-17(9-11-18)16-24(29(2,26)27)20-6-4-3-5-7-20/h3-15H,16H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMPCJYCKHLJJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CN(C3=CC=CC=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1-azepanylcarbonyl)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B6038064.png)
![2-hydroxybenzaldehyde [5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6038069.png)
![7-(3-methoxybenzyl)-2-[(5-methyl-2-thienyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6038074.png)
![2-(2-chlorophenyl)-8-[2-(4-morpholinyl)ethyl]pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6038079.png)


![3-benzoyl-2-{[2-(diethylamino)ethyl]thio}-6-hydroxy-5-propyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B6038103.png)
![2-[4-(4-chloro-3-fluorobenzoyl)-2-morpholinyl]-N,N-dimethylethanamine](/img/structure/B6038106.png)
![1-(4-chlorophenyl)-2-[(4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio]ethanone](/img/structure/B6038114.png)
![[1-({5-[(3-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-3-piperidinyl]methanol](/img/structure/B6038126.png)
![1-(1-azepanyl)-3-[2-methoxy-4-({[2-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6038130.png)
![N-(cyclopropylmethyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6038142.png)

![methyl 4-(3-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}-1-piperidinyl)-4-oxobutanoate](/img/structure/B6038159.png)